molecular formula C12H11N3O3 B174826 N-(4-methoxyphenyl)-3-nitropyridin-4-amine CAS No. 14251-87-7

N-(4-methoxyphenyl)-3-nitropyridin-4-amine

Cat. No. B174826
CAS RN: 14251-87-7
M. Wt: 245.23 g/mol
InChI Key: OMEVNEQOORPVLT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-nitropyridin-4-amine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a nitroaromatic compound that belongs to the class of pyridine derivatives. In

Scientific Research Applications

N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been widely studied for its potential applications in various fields. One of the significant applications of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is in the field of organic electronics. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells, light-emitting diodes, and transistors.
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been studied for its potential applications in the field of medicinal chemistry. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.

Mechanism Of Action

The mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. N-(4-methoxyphenyl)-3-nitropyridin-4-amine may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been shown to exhibit good stability under physiological conditions, indicating that it could be used as a drug candidate.

Advantages And Limitations For Lab Experiments

One of the significant advantages of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its ease of synthesis. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be synthesized in high yields using a relatively simple process. N-(4-methoxyphenyl)-3-nitropyridin-4-amine is also stable under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its low solubility in water, which may limit its bioavailability. N-(4-methoxyphenyl)-3-nitropyridin-4-amine also exhibits low selectivity towards bacterial and fungal cells, which may limit its use as an antibacterial or antifungal agent.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-3-nitropyridin-4-amine. One area of research is the development of new organic semiconductors based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of new semiconductors with improved properties.
Another area of research is the development of new antibacterial and antifungal agents based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a promising compound with potential applications in various fields. The synthesis of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a relatively simple process, and the compound exhibits low toxicity in vitro. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.

properties

CAS RN

14251-87-7

Product Name

N-(4-methoxyphenyl)-3-nitropyridin-4-amine

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-nitropyridin-4-amine

InChI

InChI=1S/C12H11N3O3/c1-18-10-4-2-9(3-5-10)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

OMEVNEQOORPVLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]

solubility

36.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitropyridine (Kruger J, Mann F. G, J. Chem. Soc., 1955, 2755) (700 mg, 4.41 mmol) in ethanol (10 ml) was added 4-methoxyaniline (1.087 g, 8.82 mmol), followed by sodium acetate (362 mg, 4.41 mmol). The mixture was heated under reflux for 16 hours, cooled to room temperature and diluted with water (30 ml). The resulting precipitate was collected by filtration, washed with water (×3) and dried in vacuo to afford the title compound (800 mg, 74%); MS (ES+) m/e 309 [M+H]+.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.087 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
74%

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